molecular formula C4H9NOS2 B12568927 2-Hydroxypropyl carbamodithioate CAS No. 586409-56-5

2-Hydroxypropyl carbamodithioate

Cat. No.: B12568927
CAS No.: 586409-56-5
M. Wt: 151.3 g/mol
InChI Key: CHXNCPNLDNAWKQ-UHFFFAOYSA-N
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Description

2-Hydroxypropyl carbamodithioate is an organic compound with the molecular formula C4H9NOS2 It is known for its unique chemical structure, which includes a carbamodithioate group attached to a hydroxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl carbamodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS2), and epoxides in ethanol at room temperature . This method is catalyst-free and highly regioselective, making it an efficient approach for producing 2-hydroxyalkyl dithiocarbamates.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the reaction of amines with carbon disulfide and epoxides. The process is typically carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypropyl carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamodithioate group to thiol or other reduced forms.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted hydroxypropyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Organic Synthesis : 2-Hydroxypropyl carbamodithioate serves as a reagent in organic synthesis, particularly for forming carbon-sulfur bonds. Its ability to act as a nucleophile makes it valuable in creating dithiocarbamate derivatives.

2. Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. It has been shown to inhibit the growth of various bacterial strains .
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells through oxidative stress mechanisms .

3. Medicine

  • Therapeutic Potential : Ongoing research is exploring its role in treating diseases such as diabetes and neurodegenerative disorders. The compound's ability to inhibit certain enzymes involved in glucose metabolism positions it as a potential therapeutic agent for managing diabetes .
  • Inflammation Reduction : Dithiocarbamate compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Industrial Applications

1. Agriculture

  • Fungicides and Pesticides : Due to its efficacy in inhibiting fungal growth, this compound is utilized as a fungicide in agricultural settings. Its application helps protect crops from fungal infections, thereby enhancing yield.

2. Rubber Industry

  • Vulcanization Accelerators : The compound acts as a vulcanization accelerator in rubber production, improving the durability and elasticity of rubber products.

Case Studies

  • Antimicrobial Study : A study published in PMC highlighted the effectiveness of dithiocarbamate compounds, including this compound, against resistant bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential .
  • Cancer Research : In vitro studies have demonstrated that this compound induces apoptosis in human cancer cell lines via oxidative stress pathways. This finding supports its further investigation as an anticancer agent .
  • Agricultural Application : Field trials have shown that crops treated with formulations containing this compound exhibit reduced fungal infections and improved overall health compared to untreated controls, underscoring its utility as an agricultural fungicide.

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl carbamodithioate involves its interaction with molecular targets through its carbamodithioate group. This group can form strong bonds with metal ions, proteins, and other biomolecules, leading to various biological effects. The compound’s ability to chelate metal ions and inhibit enzyme activity is central to its biological activity .

Comparison with Similar Compounds

  • 2-Hydroxyethyl carbamodithioate
  • 2-Hydroxypropyl dithiocarbamate
  • 2-Hydroxypropyl thiocarbamate

Comparison: 2-Hydroxypropyl carbamodithioate is unique due to its specific combination of a hydroxypropyl group and a carbamodithioate moiety. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-Hydroxyethyl carbamodithioate lacks the additional carbon in the hydroxyalkyl chain, which can influence its reactivity and applications .

Biological Activity

2-Hydroxypropyl carbamodithioate is a member of the dithiocarbamate family, which is known for its diverse biological activities. This compound has garnered interest due to its potential applications in agriculture, medicine, and industrial processes. The biological activity of this compound primarily stems from its ability to chelate metal ions and inhibit metal-dependent enzymes, which can have significant implications in various biochemical pathways.

The biological effects of this compound are largely attributed to its chelation properties. By binding to transition metals, it can inhibit the activity of metal-dependent enzymes, leading to alterations in metabolic processes. Additionally, the compound can interact with cellular thiols, affecting redox balance and signaling pathways. This dual action can influence cell proliferation, apoptosis, and other critical biological functions.

Antioxidant Activity

Research has indicated that dithiocarbamates, including this compound, exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress within cells. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by modulating intracellular copper levels, thereby enhancing oxidative stress .

Enzyme Inhibition

Dithiocarbamates have been investigated for their ability to inhibit various enzymes. The chelation of metal ions essential for enzyme function can lead to decreased activity. This inhibition has potential therapeutic implications in conditions where metal-dependent enzymes are dysregulated, such as in certain cancers and neurodegenerative diseases.

Case Studies

  • Cancer Research : A study demonstrated that dithiocarbamate derivatives could induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels . The compound's ability to chelate copper was highlighted as a mechanism for enhancing oxidative stress in these cells.
  • Neuroprotection : Another study explored the neuroprotective effects of dithiocarbamates against oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate damage by modulating antioxidant defenses and reducing metal ion toxicity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAntioxidant ActivityEnzyme InhibitionApoptosis Induction
This compoundModerateYesYes
Pyrrolidine DithiocarbamateHighYesYes
Ethyl DithiocarbamateLowModerateNo

Synthesis and Applications

The synthesis of this compound typically involves the reaction of hydroxypropylamine with carbon disulfide under basic conditions. The resulting compound has applications in various fields:

  • Agriculture : Used as a fungicide and pesticide due to its ability to inhibit fungal growth.
  • Medicine : Investigated for potential use in treating cancer and other diseases through its enzyme inhibition properties.
  • Industrial : Employed as a corrosion inhibitor and in rubber production as a vulcanization accelerator.

Properties

CAS No.

586409-56-5

Molecular Formula

C4H9NOS2

Molecular Weight

151.3 g/mol

IUPAC Name

2-hydroxypropyl carbamodithioate

InChI

InChI=1S/C4H9NOS2/c1-3(6)2-8-4(5)7/h3,6H,2H2,1H3,(H2,5,7)

InChI Key

CHXNCPNLDNAWKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CSC(=S)N)O

Origin of Product

United States

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